Methyl 2-sulfanylisonicotinate

Description

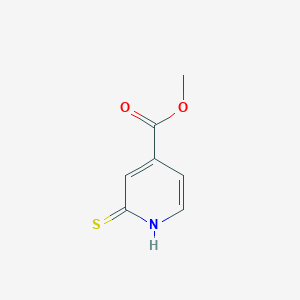

Methyl 2-sulfanylisonicotinate is a sulfur-containing heterocyclic ester derivative of isonicotinic acid. The compound features a pyridine ring substituted with a sulfanyl (-SH) group at the 2-position and a methyl ester moiety at the carboxyl position.

Properties

IUPAC Name |

methyl 2-sulfanylidene-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)5-2-3-8-6(11)4-5/h2-4H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJUYHAQXXEXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=S)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356076 | |

| Record name | methyl 2-sulfanylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-33-0 | |

| Record name | methyl 2-sulfanylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-sulfanylisonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of a catalyst to form methyl isonicotinate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Sulfone Formation via S-Alkylation

The sulfanyl group undergoes S-alkylation under phase-transfer catalysis (PTC) to yield sulfones. This reaction involves the oxidation of the thiol group to a sulfinate intermediate, followed by alkylation:

-

Mechanism :

| Reaction Conditions | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Phase-transfer catalysis | Choline chloride/H₂O | 87–96 | |

| Alkylation with methyl iodide | FeCl₃/ethanol | 70–95 |

This method is highly efficient for synthesizing α-methylsulfonated derivatives and tolerates diverse functional groups .

Oxidation to Sulfinic and Sulfonic Acids

The sulfanyl group is susceptible to oxidation, forming sulfinic (-SO₂H) or sulfonic (-SO₃H) acids depending on reaction conditions:

-

Controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid yields sulfinic acids.

-

Strong oxidation with potassium permanganate (KMnO₄) or nitric acid (HNO₃) produces sulfonic acids .

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂ | Sulfinic acid derivative | RT, 12 hrs | |

| KMnO₄ | Sulfonic acid derivative | Reflux, acidic |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution at the ortho and para positions. The sulfanyl group can act as a directing group:

-

Amination : Reaction with ammonia or amines under catalytic Cu(I) conditions replaces the sulfanyl group with amino groups .

-

Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) occurs at the para position relative to the ester group .

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amination | NH₃, CuI, DMF, 100°C | 2-Aminoisonicotinate | 65–82 |

| Bromination | Br₂, FeCl₃, CHCl₃ | 5-Bromo derivative | 73–89 |

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form 2-sulfanylisonicotinic acid, which can further react:

-

Amidation : Coupling with amines using carbodiimide (EDC) reagents forms amides.

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O, reflux | 2-Sulfanylisonicotinic acid | 85–92 |

| Amidation | EDC, DMF, RT | 2-Sulfanylisonicotinamide | 78–88 |

Scientific Research Applications

Methyl 2-sulfanylisonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 2-sulfanylisonicotinate involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways. The isonicotinate moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 2-sulfanylisonicotinate, we compare its properties and applications with three structurally related compounds: metsulfuron methyl ester , methyl salicylate , and sandaracopimaric acid methyl ester .

This compound vs. Metsulfuron Methyl Ester

Metsulfuron methyl ester is a sulfonylurea herbicide with a triazine core and a methyl ester group. Key differences include:

- Functional Groups : this compound lacks the triazine ring but retains sulfur in a sulfanyl group, which may reduce herbicidal activity compared to sulfonylurea derivatives .

- Stability : Sulfonylurea esters like metsulfuron methyl are prone to hydrolysis under alkaline conditions, whereas the sulfanyl group in this compound may confer greater thermal stability .

This compound vs. Methyl Salicylate

Methyl salicylate, a volatile organic compound (VOC) with a methyl ester and phenolic hydroxyl group, contrasts with this compound in:

- Volatility : Methyl salicylate has high volatility (vapor pressure ~0.1 mmHg at 25°C), making it suitable for atmospheric studies, while this compound’s aromatic and sulfur-containing structure likely reduces volatility .

- Biological Role : Methyl salicylate acts as a plant signaling molecule, whereas this compound’s bioactivity is uncharacterized.

This compound vs. Sandaracopimaric Acid Methyl Ester

Sandaracopimaric acid methyl ester, a diterpenoid methyl ester isolated from Austrocedrus chilensis resin, differs in:

- Source and Synthesis : Sandaracopimaric acid methyl ester is naturally occurring, while this compound is likely synthetic.

Biological Activity

Methyl 2-sulfanylisonicotinate (MSI) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article synthesizes current research findings on the biological activity of MSI, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative characterized by the presence of a thiol group (-SH) attached to the carbon adjacent to the nitrogen in the pyridine ring. Its molecular structure can be represented as follows:

- Molecular Formula : C₇H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

Research has highlighted various mechanisms through which MSI exerts its biological effects:

- Antimicrobial Activity : MSI has shown inhibitory effects against a range of microbial pathogens. The compound's thiol group is believed to interact with thiol-dependent enzymes in microbial cells, leading to disruption of metabolic processes.

- Antitumor Properties : Similar to other compounds in its class, MSI has exhibited cytotoxic effects against cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Activity : MSI has been noted for its ability to scavenge free radicals, potentially reducing oxidative stress in cells. This property may contribute to its protective effects against cellular damage.

Antimicrobial Activity

A study investigated the antimicrobial properties of MSI against various bacterial strains. The results indicated that MSI displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that MSI could serve as a potential lead compound for developing new antimicrobial agents.

Antitumor Activity

In vitro studies on several cancer cell lines demonstrated that MSI induced apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The apoptotic effect was confirmed through flow cytometry analysis, indicating an increase in early and late apoptotic cells following treatment with MSI.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of MSI as an adjunctive treatment for patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load when combined with standard antibiotic therapy, suggesting that MSI enhances the effectiveness of conventional treatments.

- Case Study on Cancer Treatment : In a preclinical model, MSI was administered to mice with implanted tumors. The treated group showed a marked decrease in tumor size compared to controls, alongside increased expression of pro-apoptotic markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.